molecular formula C23H22O4 B1327017 Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate CAS No. 1134334-95-4

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate

Cat. No. B1327017
M. Wt: 362.4 g/mol
InChI Key: GIXPAQUXEOBSBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including hydrogenation, esterification, and other bond-forming reactions. For instance, the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate leads to the formation of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, indicating the potential for stereoselective synthesis methods for related compounds . Additionally, the synthesis of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate involves a racemic synthetic route, starting from ethyl 2,2-diethoxyacetate and proceeding through several steps including a Horner-Wadsworth-Emmons reaction and hydrogenation, which could be relevant for the synthesis of ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate9.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, revealing intramolecular hydrogen bonding and intermolecular interactions that could be similar in ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate . Theoretical calculations, such as density functional theory (DFT), are also used to predict molecular geometry and vibrational frequencies, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from their behavior in various chemical reactions. For example, the reaction of ethyl 2-azidopropenoate with nucleophiles results in the formation of ethyl 2-aminopropenoate derivatives, suggesting that the azide group can be a versatile functional group for further transformations . Similarly, the reactivity of the hydroxy and ester groups in ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate could be explored in nucleophilic addition or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their mesomorphic behavior, optical properties, and solubility, can provide insights into the properties of ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate. For instance, the synthesis and mesomorphic properties of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates show that the length of the alkoxy chain can influence the phase behavior of these compounds10. This suggests that the phenoxy and phenyl substituents in ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate may also affect its mesomorphic and other physical properties.

Scientific Research Applications

Enzymatic Hydrolysis and Ultrasound Applications

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate has been studied in the context of enzymatic hydrolysis. A study explored the use of ultrasound bath in enzymatic hydrolysis of similar compounds, noting that ultrasound led to a decrease in reaction time without significantly altering yield or enantiomeric excess of products (Ribeiro, Passaroto, & Brenelli, 2001).

Chemical Synthesis and Reaction Processes

Research on compounds structurally related to ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate includes the synthesis of cyclopropane derivatives and investigations into their chemical rearrangement processes (Abe & Suehiro, 1982). Additionally, the sequential hydrogenation of similar esters has been reported, providing insights into the hydrogenation process sensitive to reaction temperature (Meng, Zhu, & Zhang, 2008).

Catalytic Reactions and Synthesis

Studies have focused on catalytic reactions involving compounds similar to ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate. One example is the rearrangement catalyzed by zinc-exchanged Y zeolites, which showed higher activity than conventional ZnCl2 in converting cyclic ethylene acetal of 2-bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate (Baldoví et al., 1992).

Biocatalysis Research

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate is structurally related to Ethyl(R)-2-hydroxy-4-phenylbutanoate, which has been extensively researched in biocatalysis. It serves as an important intermediate in the synthesis of ACE inhibitors, and research has summarized synthesis routes and developments in biocatalysis methods (Zhao, 2008).

Material Science Applications

In material science, related compounds have been used in the synthesis of new metallomesogens, indicating potential applications in creating complex molecular structures with specific properties (Kovganko & Kovganko, 2013).

properties

IUPAC Name

ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-2-26-22(24)23(25,17-18-9-5-3-6-10-18)19-13-15-21(16-14-19)27-20-11-7-4-8-12-20/h3-16,25H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXPAQUXEOBSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate

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